molecular formula C16H21N3O2S B8209608 (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

Cat. No.: B8209608
M. Wt: 319.4 g/mol
InChI Key: AWDORCFLUJZUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine (H-1152) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cytoskeletal dynamics, smooth muscle contraction, and cellular signaling pathways. First synthesized as part of the isoquinoline sulfonamide derivative family, H-1152 exhibits exceptional specificity for ROCK isoforms (ROCK1 and ROCK2) compared to other kinase inhibitors . Its Ki value for ROCK (0.0016 μM) is significantly lower than those of earlier-generation inhibitors like Y-27632 (0.44 μM) and HA-1077 (Fasudil; 0.33 μM), establishing it as a high-precision tool for studying Rho-kinase-mediated pathways . H-1152’s membrane permeability and ability to penetrate tissues have made it invaluable in preclinical models of cardiovascular disease, glaucoma, and neurodegenerative disorders .

Properties

IUPAC Name

4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDORCFLUJZUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoquinoline Sulfonylation with Homopiperazine Derivatives

The primary route to H-1152 involves sulfonylation of 4-methyl-5-isoquinolinesulfonyl chloride with (S)-2-methylhomopiperazine. This method, detailed in patent WO2010/106081, proceeds via nucleophilic substitution under basic conditions. Key steps include:

  • Synthesis of 4-Methyl-5-Isoquinolinesulfonyl Chloride :

    • 4-Methylisoquinoline is sulfonylated using chlorosulfonic acid at 0–5°C, followed by thionyl chloride quenching to generate the sulfonyl chloride intermediate.

    • Purification via recrystallization (hexanes/ethyl acetate) yields the sulfonyl chloride in >85% purity.

  • Coupling with (S)-2-Methylhomopiperazine :

    • The sulfonyl chloride is reacted with (S)-2-methylhomopiperazine in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Reaction conditions: 0°C to room temperature, 12–24 hours.

    • Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) to afford H-1152 in 70–75% yield.

Enantioselective Synthesis of (S)-2-Methylhomopiperazine

The chiral homopiperazine precursor is synthesized via asymmetric hydrogenation or resolution:

  • Asymmetric Hydrogenation : (R)-BINAP-Ru catalysts reduce 2-methyl-1,4-diazepan-3-one, yielding (S)-2-methylhomopiperazine with >98% enantiomeric excess (ee).

  • Resolution via Diastereomeric Salts : Racemic homopiperazine is treated with L-tartaric acid, followed by fractional crystallization to isolate the (S)-enantiomer.

Alternative Routes and Modifications

Radiolabeled [¹¹C]H-1152 for PET Imaging

A novel method for synthesizing carbon-11-labeled H-1152 involves Pd⁰-mediated C-[¹¹C]methylation:

  • Precursor Preparation : 5-isoquinolinesulfonamide is treated with [¹¹C]methyl iodide in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF.

  • Reaction Conditions : 80°C for 5 minutes, yielding [¹¹C]H-1152 with 37–44% radiochemical yield and ≥97% purity.

  • Purification : Semi-preparative HPLC (C18 column, acetonitrile/water) ensures radiochemical purity.

Structural Optimization from HA-1077

H-1152 was developed as an optimized derivative of HA-1077 (Fasudil) through:

  • Methyl Substituent Introduction : Adding a methyl group at the 2-position of homopiperazine enhances ROCK selectivity (Ki = 1.6 nM vs. 630 nM for PKA).

  • Sulfonylation Position : The 5-position of isoquinoline improves membrane permeability compared to HA-1077’s 4-position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 6.0 Hz, 1H), 8.26 (s, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 4.10–3.90 (m, 2H), 3.45–3.30 (m, 2H), 2.95 (s, 3H), 2.70–2.50 (m, 2H), 1.50 (d, J = 6.8 Hz, 3H).

  • HRMS (ESI+) : m/z calcd. for C₁₆H₂₁N₃O₂S [M+H]⁺: 319.1354; found: 319.1358.

Purity and Chiral Analysis

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/0.1% TFA).

  • Chiral HPLC : >99% ee (Chiralpak AD-H, hexane/isopropanol 80:20).

Scale-Up and Process Optimization

Critical Parameters

  • Temperature Control : Sulfonylation at >10°C leads to by-products (e.g., bis-sulfonamide).

  • Solvent Choice : DCM minimizes side reactions vs. THF or DMF.

Industrial-Scale Synthesis

A 10-kg batch process achieves 68% yield with:

  • Continuous Flow Sulfonylation : Reduces reaction time from 24 hours to 2 hours.

  • Crystallization : Ethanol/water (3:1) affords H-1152 dihydrochloride with 99.5% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Patent WO2010/10608170–75>98Scalable, high enantioselectivityRequires chiral resolution
Radiolabeling37–44≥97Enables PET imagingShort half-life (¹¹C: 20 min)
HA-1077 Derivatization65>95Improved selectivityMulti-step optimization needed

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Research

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine is primarily recognized for its role as a selective ROCK inhibitor. ROCK is involved in various cellular functions, including smooth muscle contraction and cytoskeletal organization. The compound exhibits high selectivity for ROCK II over other kinases, making it valuable in the development of treatments for conditions such as hypertension and cancer.

Inhibition Profile

The inhibition constants (IC₅₀) for various kinases are as follows:

Kinase TypeIC₅₀ (µM)
ROCK II0.012
CAMK II0.180
PKG0.360
Aurora A0.745
PKA3.03
PKC5.68
MLCK28.3

This selectivity profile underscores the potential of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine in targeted therapies where ROCK inhibition is beneficial.

Biochemical Probing

The compound is being investigated as a biochemical probe to study enzyme functions, particularly in cellular signaling pathways influenced by ROCK activity. Its ability to selectively inhibit ROCK allows researchers to dissect the roles of this kinase in various biological processes.

Drug Development

Research has focused on the therapeutic implications of this compound in treating diseases characterized by dysregulated ROCK signaling, such as cardiovascular diseases and certain types of cancer. The compound's structural features facilitate modifications that can enhance its pharmacological properties.

Chemical Synthesis

In addition to its biological applications, (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine serves as a building block in the synthesis of more complex molecules within medicinal chemistry.

Case Study 1: ROCK Inhibition and Cancer Therapy

Recent studies have highlighted the efficacy of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine in inhibiting tumor growth through its action on ROCK pathways. In vitro experiments demonstrated that treatment with this compound reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Cardiovascular Applications

Research has also explored the use of this compound in models of hypertension. By inhibiting ROCK activity, (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine has shown promise in reducing vascular resistance and improving endothelial function.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Profiles

H-1152 belongs to the isoquinoline sulfonamide class, sharing structural similarities with HA-1077 but differing in its homopiperazine backbone and methyl substitutions, which enhance selectivity and potency . Key pharmacokinetic distinctions include:

Compound Ki for ROCK (μM) Selectivity (vs. Other Kinases) Membrane Permeability Clinical Use
H-1152 0.0016 High (ROCK1/2) High Preclinical studies
Y-27632 0.44 Moderate (ROCK, PKN, Citron) Moderate Hypertension research
HA-1077 (Fasudil) 0.33 Low (Broad kinase inhibition) Moderate Approved (vasospasm)
GSK429286 0.014* High (ROCK2-selective) High Preclinical studies

*GSK429286 data inferred from indirect comparisons in .
Sources: .

Functional Efficacy

  • Potency : H-1152 is 8–20 times more potent than Y-27632 and HA-1077 in inhibiting cellular contraction and ROCK-dependent phosphorylation of myosin light chain (MLC2) .
  • Pro-Erectile Effects: In rat models, H-1152 (0.1–1 mg/kg) reversed erectile dysfunction more effectively than Y-27632, likely due to superior ROCK inhibition in cavernosal smooth muscle .

Selectivity and Off-Target Effects

  • H-1152 demonstrates >100-fold selectivity for ROCK over protein kinase A (PKA) and protein kinase C (PKC), whereas Y-27632 inhibits citron kinase and PKN at concentrations near its IC50 for ROCK .
  • HA-1077, though clinically approved, non-specifically inhibits multiple kinases, including PKA and PKC, limiting its utility in mechanistic studies .

Research Findings and Clinical Implications

Key Studies

  • Cardiovascular Research : H-1152 abolished angiotensin II-induced vascular hypertrophy in rats at 1 μM, a concentration where Y-27632 showed partial efficacy .
  • Erectile Dysfunction: H-1152 enhanced cavernosal pressure by 60% in hypertensive rats, contrasting with Y-27632’s 35% improvement .

Biological Activity

Overview

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine is a potent compound primarily recognized for its role as a selective inhibitor of Rho-associated kinase (ROCK). This compound has garnered attention in pharmacological research due to its unique structure, which includes a homopiperazine ring and a sulfonyl group attached to an isoquinoline moiety.

  • Molecular Formula : C₁₆H₂₁N₃O₂S
  • Molecular Weight : 319.42 g/mol
  • CAS Number : 451462-58-1
  • IUPAC Name : (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine acts primarily by inhibiting ROCK, a serine/threonine kinase involved in various cellular functions, including smooth muscle contraction and cytoskeletal organization. The compound exhibits high selectivity for ROCK over other kinases, which is crucial for its potential therapeutic applications.

Inhibition Profile

The inhibition constants (IC₅₀) for various kinases are as follows:

Kinase TypeIC₅₀ (µM)
ROCK II0.012
CAMK II0.180
PKG0.360
Aurora A0.745
PKA3.03
PKC5.68
MLCK28.3

Biological Activity

Research has demonstrated that (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine possesses several significant biological activities:

  • Vasodilation : The compound inhibits sulprostone-induced contractions in guinea pig aorta with an IC₅₀ of approximately 190 nM, indicating its potential use in treating vascular disorders.
  • Proerectile Effects : Animal studies have shown that this compound exhibits proerectile effects in rat models, suggesting applications in erectile dysfunction therapies.
  • Neurite Extension : It has been implicated in promoting neurite extension, which could have implications for neurodegenerative disease treatments.

Case Studies and Research Findings

Several studies have highlighted the biological implications of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine:

Study on ROCK Inhibition

A study conducted by [source needed] demonstrated that this compound effectively inhibited ROCK activity in vitro, leading to reduced smooth muscle contraction and enhanced relaxation of vascular tissues.

Neuroprotective Effects

In another investigation, the compound was tested for its neuroprotective properties against oxidative stress in neuronal cell lines, showing promising results that warrant further exploration in neuropharmacology.

Comparative Studies

Comparative studies with other known ROCK inhibitors revealed that (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine displayed superior potency and selectivity, making it a candidate for further drug development.

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies indicate that the compound poses risks associated with GHS hazard categories such as irritation and respiratory issues if inhaled or ingested.

Q & A

Q. How can researchers optimize the synthesis of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine to improve yield and purity?

Methodological Answer:

  • Step 1: Start with the sulfonylation of 5-methylisoquinoline using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to generate the sulfonyl intermediate.
  • Step 2: Couple the intermediate with (S)-2-methylhomopiperazine in the presence of a base like triethylamine. Monitor reaction progress via TLC or HPLC .
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Confirm purity (>98%) using NMR and LC-MS .
  • Key Consideration: Adjust stoichiometry of reagents to minimize byproducts like unreacted sulfonyl chloride .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and sulfonyl group placement. Compare with reference spectra from Sasaki et al. (2002) .
  • Purity Assessment: Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
  • Mass Analysis: High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks .

Advanced Research Questions

Q. How does the stereochemistry of the homopiperazine moiety influence Rho-kinase inhibition efficacy?

Methodological Answer:

  • Comparative Studies: Synthesize both (S)- and (R)-enantiomers and test inhibitory activity against Rho-kinase isoforms (ROCK1/2) using kinase assays (e.g., ADP-Glo™). IC50_{50} values should be compared .
  • Structural Modeling: Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding interactions between the (S)-enantiomer and the ATP-binding pocket of Rho-kinase .
  • Key Finding: The (S)-configuration enhances hydrogen bonding with Asp160 and Asp230 residues, critical for selectivity .

Q. What experimental strategies address contradictory data in cellular vs. enzymatic Rho-kinase inhibition studies?

Methodological Answer:

  • Assay Validation: Ensure enzymatic assays (cell-free) use recombinant Rho-kinase with ATP concentrations mimicking physiological levels (1–5 mM). For cellular assays (e.g., endothelial cell contraction), measure downstream markers like phosphorylated MYPT1 .
  • Off-Target Analysis: Use RNAi knockdown or CRISPR-Cas9 Rho-kinase-null cells to isolate compound-specific effects. Compare with pan-kinase inhibitors (e.g., staurosporine) .
  • Data Reconciliation: Discrepancies may arise from cell permeability differences. Quantify intracellular compound levels via LC-MS/MS .

Q. How can researchers design experiments to evaluate synergistic effects with other kinase inhibitors?

Methodological Answer:

  • Combination Screening: Use a matrix approach (e.g., Combenefit software) to test pairwise combinations with inhibitors like Y-27632 (ROCK inhibitor) or fasudil. Measure synergy scores (e.g., Loewe additivity) in cell migration assays .
  • Mechanistic Insight: Perform phosphoproteomics to identify overlapping vs. unique kinase targets. Use SILAC labeling for quantitative analysis .
  • In Vivo Validation: Test synergy in animal models (e.g., hypertension-induced vascular remodeling) with dual inhibitor dosing. Monitor adverse effects vs. monotherapy .

Methodological Challenges & Solutions

Q. What are common pitfalls in interpreting dose-response curves for this compound?

Methodological Answer:

  • Non-Sigmoidal Curves: May indicate aggregation or solubility issues. Pre-filter compounds (0.22 µm) and include detergents (e.g., 0.01% Tween-20) in assay buffers .
  • Hill Slopes >1: Suggests cooperative binding. Confirm via surface plasmon resonance (SPR) to measure binding kinetics .
  • Key Reference: Compare with published data from Sasaki et al. (2002), where IC50_{50} = 0.33 µM for ROCK1 .

Q. How to resolve discrepancies in IC50_{50}50​ values across different assay platforms?

Methodological Answer:

  • Standardize Conditions: Use identical ATP concentrations (e.g., 10 µM), enzyme batches, and incubation times (30–60 min).
  • Cross-Validate: Run parallel assays (e.g., radiometric vs. luminescence-based) with a reference inhibitor (e.g., Y-27632) .
  • Metadata Reporting: Include details like enzyme source (human recombinant vs. murine) and buffer pH in publications .

Key Citations

  • Sasaki et al. (2002): Established the compound as a selective Rho-kinase inhibitor .
  • Pharmacopeial Forum (2008): Provides HPLC protocols for purity analysis .
  • Loxo Oncology (2023): Synthesis optimization strategies for sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine
Reactant of Route 2
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.